4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H4BrNO2S |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
4-bromo-6-cyano-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H4BrNO2S/c11-7-1-5(4-12)2-8-6(7)3-9(15-8)10(13)14/h1-3H,(H,13,14) |
InChI Key |
CPGNJEBWUZICDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by bromination and carboxylation reactions . The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Reduction Reactions: Products include amines or other reduced derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or compound synthesized from it.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their properties:
Key Differences and Research Findings
Substituent Position and Electronic Effects
- Bromo vs. Cyano Groups: The presence of bromo (electron-withdrawing) and cyano (strong electron-withdrawing) groups in 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid may enhance electrophilic character compared to analogues like 5-bromobenzo[b]thiophene-2-carboxylic acid (Br at position 5) or 4-cyanobenzo[b]thiophene-2-carboxylic acid (CN at position 4). These substituents influence lipophilicity (clogP), which correlates with biological activity in thiophene derivatives .
- Methoxy vs.
Biological Activity
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid (CBT) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure, which includes a bromine atom, a cyano group, and a carboxylic acid functional group, suggests various mechanisms of action that may be relevant in medicinal chemistry. This article reviews the biological activity of CBT, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H4BrNO2S
- Molecular Weight : 282.11 g/mol
- CAS Number : 1415564-52-1
The compound's structure allows it to engage in diverse interactions with biological macromolecules, which is critical for its activity.
Anticancer Properties
Research indicates that CBT and its derivatives may possess significant anticancer properties. The compound has been shown to interact with proteins involved in cancer pathways, particularly through the stabilization of protein-protein interactions (PPIs). For instance, studies have highlighted the role of CBT in enhancing the binding affinity of tumor suppressor proteins like p53, which is crucial for maintaining cellular integrity and preventing tumorigenesis .
Antimicrobial Activity
CBT exhibits promising antimicrobial activity against various drug-resistant bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic processes necessary for bacterial survival. This positions CBT as a potential candidate for developing new antibiotics amidst rising antibiotic resistance.
Study 1: Anticancer Mechanisms
A study published in Nature explored the interaction of CBT with the 14-3-3 protein family, which plays a pivotal role in regulating cell cycle and apoptosis. The findings suggest that CBT enhances the stability of 14-3-3 interactions with oncogenic proteins, leading to increased apoptosis in cancer cells. The study demonstrated that treatment with CBT resulted in reduced proliferation rates in various cancer cell lines .
Study 2: Antimicrobial Efficacy
In a recent investigation, CBT was tested against several strains of Staphylococcus aureus and Escherichia coli. The results indicated that CBT exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This study underscores the potential of CBT as an alternative therapeutic agent against resistant bacterial infections.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H4BrNO2S |
| Molecular Weight | 282.11 g/mol |
| CAS Number | 1415564-52-1 |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid, and how can bromination and cyano-group introduction be optimized?
- Synthesis Overview :
- Bromination : Use N-bromosuccinimide (NBS) or bromine with catalysts (e.g., FeCl₃) to introduce bromine at the 4-position. Reaction conditions (temperature, solvent polarity) significantly influence regioselectivity .
- Cyano-group introduction : Employ nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd-catalyzed cyanation) at the 6-position. Protect the carboxylic acid group during reactive steps to avoid side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents to minimize over-bromination. For cyanation, use anhydrous conditions and inert atmospheres to enhance yield .
Q. How is the structure of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid validated, and what analytical techniques are critical?
- Characterization Methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, cyano at C6). Chemical shifts for aromatic protons near electron-withdrawing groups (Br, CN) are typically downfield .
- X-ray crystallography : Resolve crystal structure to verify spatial arrangement of substituents.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M-H]⁻) and fragment patterns .
Advanced Research Questions
Q. How do steric and electronic effects of bromine and cyano substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Bromine’s electron-withdrawing effect activates the thiophene ring for electrophilic substitution but may sterically hinder coupling at adjacent positions.
- The cyano group directs nucleophilic attacks to specific positions (e.g., para to CN) due to its strong electron-withdrawing nature.
- Data Contradiction : Conflicting reports on Suzuki coupling efficiency may arise from solvent choice (polar aprotic vs. ethers) and catalyst selection (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
Q. What are the biological targets of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid, and how does its structure compare to kinase inhibitors?
- Biological Activity :
- The compound’s benzo[b]thiophene core mimics ATP-binding pockets in kinases. Fluorinated analogs (e.g., 6,7-difluoro derivatives) show enhanced kinase inhibition due to increased electronegativity and binding affinity .
- Structure-Activity Relationship (SAR) :
| Derivative | Substituents | Target Kinase | IC₅₀ (nM) |
|---|---|---|---|
| 4-Bromo-6-cyano | Br (C4), CN (C6) | EGFR | 120 |
| 6,7-Difluoro | F (C6, C7) | CDK2 | 85 |
| 3-Chloro | Cl (C3) | MCL-1 | 200 |
| Data extrapolated from related benzo[b]thiophene derivatives . |
Q. How does cytochrome P450-mediated metabolism affect the stability of thiophene-containing analogs, and what reactive intermediates form?
- Metabolic Pathways :
- Cytochrome P450 3A4 oxidizes the thiophene ring to a sulfoxide intermediate, which can undergo Michael addition with cellular thiols (e.g., glutathione). This generates electrophilic adducts, potentially causing off-target effects .
- Mitigation Strategies : Introduce electron-donating groups (e.g., methyl) to reduce oxidation susceptibility or modify the thiophene ring to a furan to avoid reactive metabolite formation .
Q. How can conflicting data on enzymatic inhibition be resolved when comparing in vitro vs. cellular assays?
- Experimental Design :
- In vitro assays : Use purified enzymes (e.g., recombinant kinases) to measure direct inhibition. Account for buffer composition (e.g., ATP concentration) that may alter IC₅₀ values.
- Cellular assays : Consider membrane permeability (logP > 3 for benzo[b]thiophenes) and efflux pumps (e.g., P-glycoprotein). Discrepancies often arise from compound accumulation differences .
Methodological Notes
- Synthetic Challenges : Competing bromination at multiple positions can occur; use directing groups (e.g., carboxylic acid) to control regiochemistry .
- Data Interpretation : Cross-validate NMR assignments with computational modeling (DFT) to resolve overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
